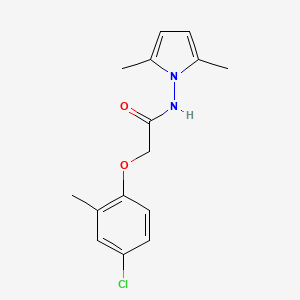

![molecular formula C20H33N5O2 B5579724 3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule "3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide" belongs to a class of compounds that include pyrazolodiazepines and benzodiazepines, known for their complex structures and potential for pharmaceutical applications. These compounds have been studied for their unique chemical and physical properties, leading to a variety of synthesis methods and analyses of their molecular structure and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including novel one-pot approaches for creating tetrahydro-1H-benzo[b][1,5]diazepine derivatives. These methods can yield high-purity compounds efficiently, providing a foundation for synthesizing the specific molecule (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of related benzodiazepines has been analyzed using various techniques, including X-ray crystallography. These studies reveal the intricate arrangement of atoms within the molecule, highlighting the importance of specific functional groups in determining the compound's overall properties and reactivity (Mieczkowski et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the molecule's precursors or analogs include cycloadditions, electrophilic aromatic substitutions, and transformations leading to the formation of pyrazoles and diazepines. These reactions are crucial for the synthesis and modification of the molecule, affecting its chemical stability and biological activity (Dingwall & Sharp, 1975).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the design and synthesis of novel scaffolds for drug discovery, including hybrids that incorporate a fusion of a substituted pyranose ring with seven-membered rings similar to the mentioned compound. These studies focus on creating benzodiazepines and related heterocycles, which are crucial for developing new therapeutic agents. Such compounds have been synthesized to explore their potential in drug discovery, highlighting the importance of creating new molecular structures for pharmaceutical applications (Abrous et al., 2001).

Photolysis and Thermolysis of Substituted Diazepines

Investigations into the photolysis and thermolysis of highly substituted 1H-1,2-diazepines reveal the complex reactions these compounds can undergo. Such studies are vital for understanding the stability and reactivity of potential pharmaceutical compounds, which can inform their storage, handling, and formulation (Kan et al., 1971).

Biological Evaluation of Diazepine Derivatives

The synthesis and biological evaluation of novel diazepine derivatives, including their antimicrobial and anti-inflammatory properties, are of significant interest. These compounds are prepared through multi-component cyclo-condensation reactions, showcasing the versatility of diazepine frameworks in therapeutic agent development (Kendre et al., 2015).

Structural Modifications for Drug Development

Structural modifications of diazepine rings, as seen in compounds like GSK207040 and GSK334429, demonstrate the potential for developing novel histamine H3 receptor antagonists. These antagonists have shown promise in improving memory impairment and reducing secondary allodynia, indicating the therapeutic potential of structurally novel compounds in areas such as dementia and neuropathic pain management (Medhurst et al., 2007).

properties

IUPAC Name |

3-(2-oxoazepan-1-yl)-N-[(5-propyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O2/c1-2-9-23-10-6-12-25-18(16-23)14-17(22-25)15-21-19(26)8-13-24-11-5-3-4-7-20(24)27/h14H,2-13,15-16H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUCLDKBQWILAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCN2C(=CC(=N2)CNC(=O)CCN3CCCCCC3=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

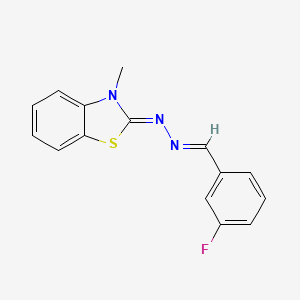

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

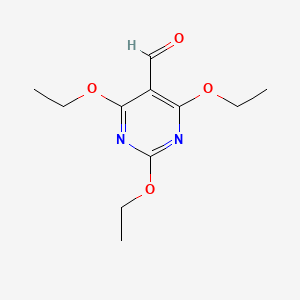

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

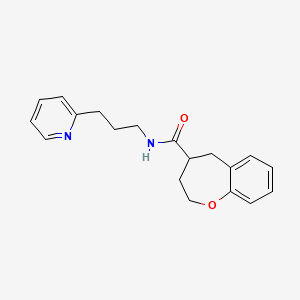

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)